Cas no 2228600-40-4 (3-(furan-2-yloxy)pyrrolidine)
3-(furan-2-yloxy)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(furan-2-yloxy)pyrrolidine
- EN300-1832614
- 2228600-40-4
-
- Inchi: 1S/C8H11NO2/c1-2-8(10-5-1)11-7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2
- InChI Key: ATIOGNNKVKBZFE-UHFFFAOYSA-N
- SMILES: O(C1=CC=CO1)C1CNCC1
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 34.4Ų
3-(furan-2-yloxy)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832614-0.05g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1832614-0.1g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1832614-0.25g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1832614-0.5g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1832614-1.0g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1832614-2.5g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1832614-5.0g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1832614-10.0g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1832614-1g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1832614-5g |
3-(furan-2-yloxy)pyrrolidine |
2228600-40-4 | 5g |
$3812.0 | 2023-09-19 |
3-(furan-2-yloxy)pyrrolidine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-(furan-2-yloxy)pyrrolidine
3-(Furan-2-yloxy)pyrrolidine: A Comprehensive Overview
The compound with CAS No 2228600-40-4, commonly referred to as 3-(furan-2-yloxy)pyrrolidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a furan moiety, making it a valuable subject for both academic research and industrial applications.
Pyrrolidine is a five-membered nitrogen-containing ring, which is known for its versatility in organic synthesis. The addition of the furan-2-yloxy group introduces a new level of complexity and functionality to the molecule. Furan, a heterocyclic compound with aromatic properties, is often used in medicinal chemistry due to its ability to enhance bioavailability and target-specific interactions.
Recent studies have highlighted the potential of 3-(furan-2-yloxy)pyrrolidine in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with applications in treating various diseases, including cancer and inflammatory disorders. The compound's ability to form hydrogen bonds and its favorable pharmacokinetic properties make it an attractive candidate for further investigation.
In terms of synthesis, 3-(furan-2-yloxy)pyrrolidine can be prepared through several methods, including nucleophilic substitution and coupling reactions. These methods have been optimized to ensure high yields and purity, making the compound accessible for large-scale production. The development of efficient synthetic routes has been a key focus in recent research, driven by the increasing demand for this compound in both academic and industrial settings.
The biological activity of 3-(furan-2-yloxy)pyrrolidine has been extensively studied. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have shown that the compound exhibits moderate inhibitory activity against certain kinases, which are critical targets in oncology research.
Moreover, the compound's structural flexibility allows for further functionalization, enabling researchers to explore its potential as a scaffold for drug design. By modifying the substituents on the pyrrolidine or furan rings, scientists can tailor the molecule's properties to suit specific therapeutic needs.
From an environmental perspective, 3-(furan-2-yloxy)pyrrolidine has been evaluated for its biodegradability and toxicity profiles. These studies are crucial for ensuring that the compound can be safely used in pharmaceutical applications without posing risks to human health or the environment.
In conclusion, 3-(furan-2-yloxy)pyrrolidine (CAS No 2228600-40-4) is a versatile and intriguing molecule with significant potential in drug discovery and development. Its unique structure, combined with promising biological activity and synthetic accessibility, positions it as a valuable tool for researchers in various scientific disciplines.
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